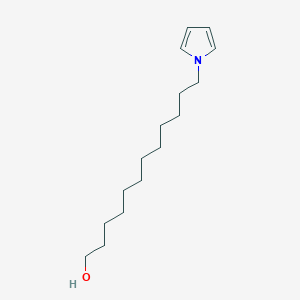
12-(1H-Pyrrol-1-yl)dodecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-(1H-Pyrrol-1-yl)dodecan-1-ol is an organic compound that features a pyrrole ring attached to a dodecanol chain. This compound is of interest due to its unique structure, which combines the properties of both pyrrole and dodecanol, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-(1H-Pyrrol-1-yl)dodecan-1-ol typically involves the reaction of dodecanol with pyrrole under specific conditions. One common method is the Paal-Knorr synthesis, where a 2,5-dimethoxytetrahydrofuran reacts with pyrrole in the presence of a catalyst such as iron (III) chloride . This reaction is carried out under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve the hydrogenation of fatty acids derived from palm kernel oil or coconut oil to produce dodecanol, which is then reacted with pyrrole . This method leverages the availability of natural resources and established industrial processes for large-scale production.
化学反応の分析
Types of Reactions
12-(1H-Pyrrol-1-yl)dodecan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrrole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield dodecanal, while substitution reactions on the pyrrole ring can produce various N-substituted pyrrole derivatives.
科学的研究の応用
12-(1H-Pyrrol-1-yl)dodecan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of 12-(1H-Pyrrol-1-yl)dodecan-1-ol involves its interaction with specific molecular targets and pathways. The pyrrole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The dodecanol chain may enhance the compound’s lipophilicity, allowing it to integrate into biological membranes and affect cellular processes .
類似化合物との比較
Similar Compounds
12-Imidazolyl-1-dodecanol: Similar structure but contains an imidazole ring instead of a pyrrole ring.
Dodecanol: Lacks the pyrrole ring, making it less reactive in certain chemical reactions.
Pyrrole: Lacks the dodecanol chain, affecting its solubility and biological activity.
Uniqueness
12-(1H-Pyrrol-1-yl)dodecan-1-ol is unique due to its combination of a pyrrole ring and a dodecanol chain, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
153311-19-4 |
|---|---|
分子式 |
C16H29NO |
分子量 |
251.41 g/mol |
IUPAC名 |
12-pyrrol-1-yldodecan-1-ol |
InChI |
InChI=1S/C16H29NO/c18-16-12-8-6-4-2-1-3-5-7-9-13-17-14-10-11-15-17/h10-11,14-15,18H,1-9,12-13,16H2 |
InChIキー |
JIEPUNVEQGDCPN-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C1)CCCCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


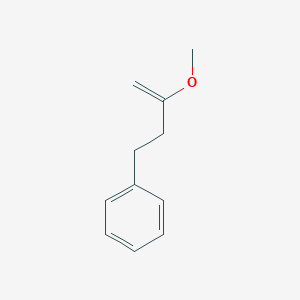
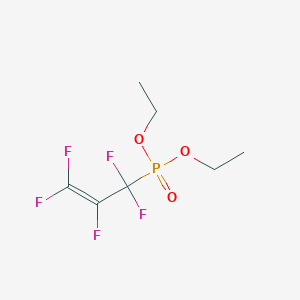
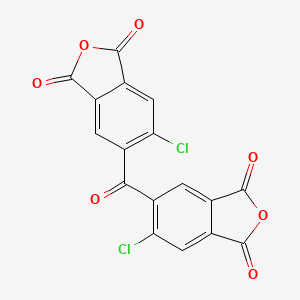
![2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283138.png)
![[Oxetane-3,3-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283143.png)
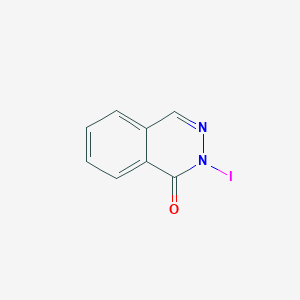

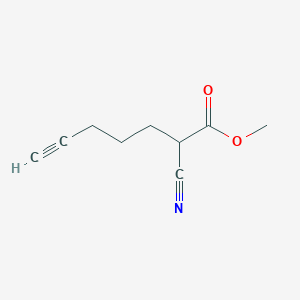
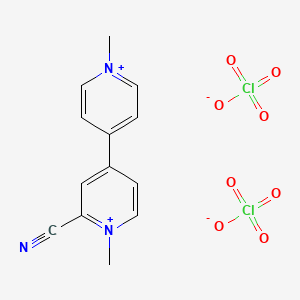
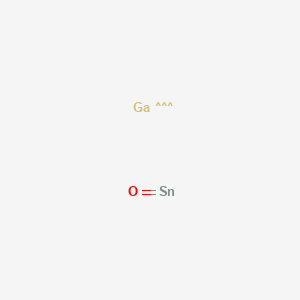
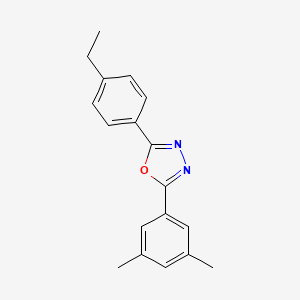

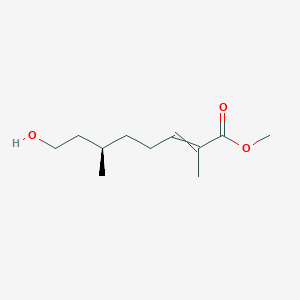
![N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea](/img/structure/B14283221.png)
